cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13765244
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO2 |
|---|---|
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | (2R,3R)-2-methylpyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-4-5(6(8)9)2-3-7-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1 |
| Standard InChI Key | PRMWNOXWBQBPRP-TYSVMGFPSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H](CCN1)C(=O)O.Cl |
| SMILES | CC1C(CCN1)C(=O)O.Cl |
| Canonical SMILES | CC1C(CCN1)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride (IUPAC name: (2R,3R)-2-methylpyrrolidine-3-carboxylic acid hydrochloride) is a white crystalline solid with a molecular formula of C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol. The compound’s stereochemistry is defined by the cis-arrangement of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the pyrrolidine ring, as confirmed by its isomeric SMILES string: C[C@@H]1[C@@H](CCN1)C(=O)O.Cl. Key spectral data include nuclear magnetic resonance (NMR) signals at δ 1.14 (d, J = 6.3 Hz, 3H, CH₃) and δ 2.42–3.48 (m, pyrrolidine ring protons) , which are critical for verifying its structure during synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| CAS Number | 2455601-27-9 | |
| Melting Point | 208–210°C | |
| Solubility | Water (high due to HCl salt) |
Synthesis and Manufacturing
The synthesis of cis-2-Methyl-pyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions, including alkylation, hydrogenation, and acid hydrolysis. A patented method describes the preparation of pyrrolidine-3-carboxylic acid derivatives via alkylation of hydroxyl-protected intermediates using sodium hydride (NaH) or n-butyllithium (n-BuLi) as bases, followed by catalytic hydrogenation to achieve the cis-configuration . For instance, the ethyl ester precursor is synthesized by reacting benzyl-protected pyrrolidine with ethyl chloroformate in the presence of a phase-transfer catalyst, yielding a 90–99% product . Subsequent hydrolysis with hydrochloric acid removes the ester group, forming the carboxylic acid hydrochloride.
Critical reaction parameters include:
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